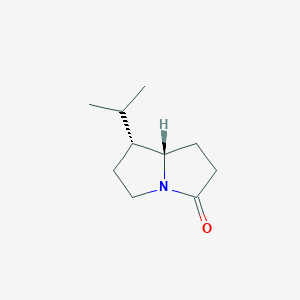
(7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of starting materials such as isopropylamine and a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- (3AR,4S,7R,7AS) 4,7-亚甲基-1H-异吲哚-1,3(2H)-二酮
Uniqueness
(7R,7AS)-7-isopropyltetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific isopropyl substitution and the pyrrolizine ring system, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(7R,8S)-7-propan-2-yl-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C10H17NO/c1-7(2)8-5-6-11-9(8)3-4-10(11)12/h7-9H,3-6H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
WYCHUDGORBIDIO-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCN2[C@H]1CCC2=O |
Canonical SMILES |
CC(C)C1CCN2C1CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















